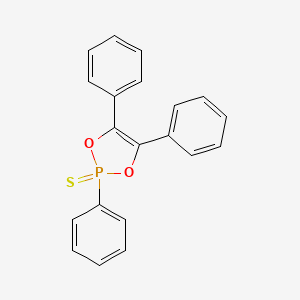
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphorus atom bonded to two oxygen atoms and a sulfur atom, forming a dioxaphosphole ring with three phenyl groups attached. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione typically involves the reaction of triphenylphosphine with elemental sulfur and an appropriate oxidizing agent. One common method includes the use of dichloromethane as a solvent, with the reaction carried out under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
化学反応の分析
Types of Reactions
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing species.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sulfur, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
科学的研究の応用
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
作用機序
The mechanism by which 2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione exerts its effects involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metals and other elements, influencing various chemical pathways. Its ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action, allowing it to participate in redox processes and catalysis.
類似化合物との比較
Similar Compounds
2,4,5-Triphenylimidazole: Known for its use in fluorescent materials and as a ligand in coordination chemistry.
2,3,5-Triphenyl-2H-tetrazolium chloride: Used as a redox indicator in biochemical assays.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Utilized in organic synthesis and materials science.
Uniqueness
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione stands out due to its unique dioxaphosphole ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
34250-29-8 |
|---|---|
分子式 |
C20H15O2PS |
分子量 |
350.4 g/mol |
IUPAC名 |
2,4,5-triphenyl-2-sulfanylidene-1,3,2λ5-dioxaphosphole |
InChI |
InChI=1S/C20H15O2PS/c24-23(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)20(22-23)17-12-6-2-7-13-17/h1-15H |
InChIキー |
AELMIHWTTCGRID-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(OP(=S)(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
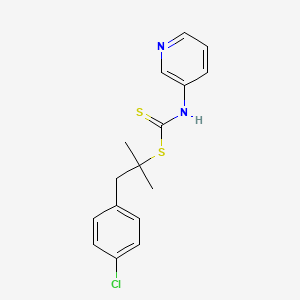
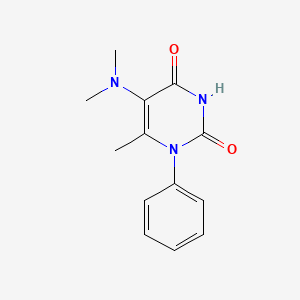
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
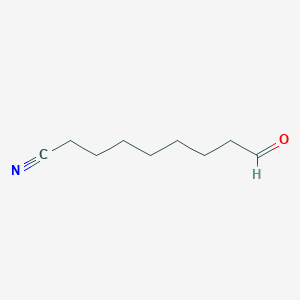

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
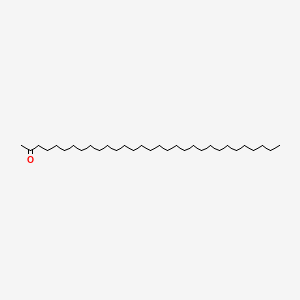
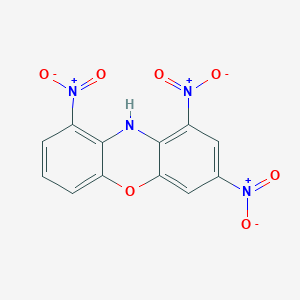
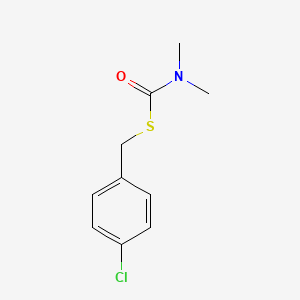

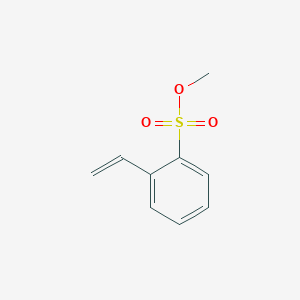
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
